molecular formula C16H13FN2O2 B12193317 8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

Cat. No.: B12193317
M. Wt: 284.28 g/mol
InChI Key: TVAOVQGIUACRDO-UHFFFAOYSA-N
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Description

8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex heterocyclic compound that features a unique fusion of indole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, using furan-2-carbonyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is unique due to the combination of the indole and furan moieties, along with the presence of a fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C16H13FN2O2/c17-10-3-4-13-11(8-10)12-9-19(6-5-14(12)18-13)16(20)15-2-1-7-21-15/h1-4,7-8,18H,5-6,9H2

InChI Key

TVAOVQGIUACRDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CO4

Origin of Product

United States

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